molecular formula C17H21N3S B14685534 N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 34826-99-8

N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine

Cat. No.: B14685534
CAS No.: 34826-99-8
M. Wt: 299.4 g/mol
InChI Key: RODCUPLYBWACGW-UHFFFAOYSA-N
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Description

N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core linked to an ethane-1,2-diamine moiety through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the reaction of 10H-phenothiazine with a suitable alkylating agent to introduce the propyl chain, followed by the introduction of the ethane-1,2-diamine moiety. One common method involves the reaction of 10H-phenothiazine with 3-bromopropylamine under basic conditions to form the intermediate 3-(10H-phenothiazin-10-yl)propylamine. This intermediate is then reacted with ethylenediamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of phenothiazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine involves its interaction with various molecular targets, including dopamine receptors, serotonin receptors, and histamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its antipsychotic and antiemetic effects. The exact pathways involved may vary depending on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
  • 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
  • N′-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine

Uniqueness

N~1~-[3-(10H-Phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of a phenothiazine core with an ethane-1,2-diamine moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

34826-99-8

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C17H21N3S/c18-10-12-19-11-5-13-20-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)20/h1-4,6-9,19H,5,10-13,18H2

InChI Key

RODCUPLYBWACGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCCN

Origin of Product

United States

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